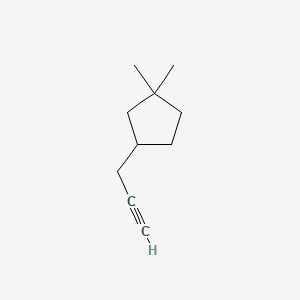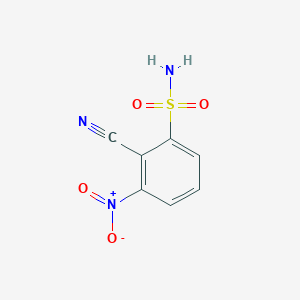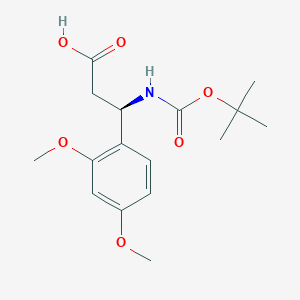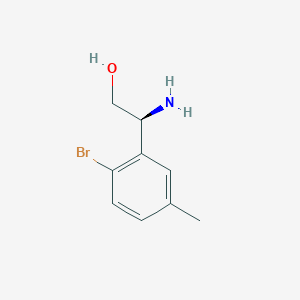
(2s)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a bromine and a methyl group substituted on the phenyl ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromo-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 2-bromo-5-methylbenzaldehyde is subjected to a reductive amination reaction with an amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms an intermediate imine.
Reduction: The imine intermediate is then reduced to form the desired amino alcohol. This reduction can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination and reduction steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromo-5-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-azido-5-methylphenyl)ethan-1-ol.
Applications De Recherche Scientifique
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol: This compound has a fluorine atom instead of a bromine atom on the phenyl ring.
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
Bromine Substitution: The presence of a bromine atom in (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can influence its reactivity and interactions with other molecules, making it unique compared to its fluorine and chlorine analogs.
Steric and Electronic Effects: The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity differently than fluorine or chlorine substitutions.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clé InChI |
MLSGMKRZTMJOFC-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)Br)[C@@H](CO)N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)



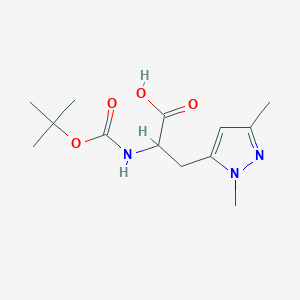
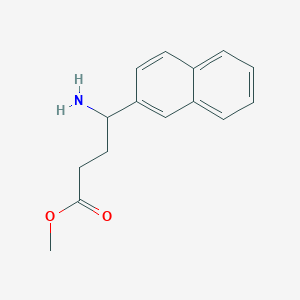

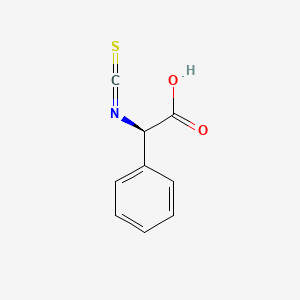
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
